7-[(2-chlorophenyl)methyl]-6-imino-11-methyl-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
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Overview
Description
7-[(2-chlorophenyl)methyl]-6-imino-11-methyl-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8400^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with a unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(2-chlorophenyl)methyl]-6-imino-11-methyl-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8400^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multi-step organic reactions
Formation of the Triazatricyclic Core: This step involves cyclization reactions that form the tricyclic backbone. Common reagents include cyclizing agents like phosphorus oxychloride (POCl₃) and bases such as sodium hydride (NaH).
Functional Group Introduction: Subsequent steps involve the introduction of the 2-chlorophenylmethyl, imino, and phenylethyl groups. These steps often require specific catalysts and conditions, such as palladium-catalyzed coupling reactions and reductive amination.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and hazardous by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imino and phenyl groups, using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can target the imino group, converting it to an amine using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO₂)
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, the compound’s potential as a pharmacophore makes it a candidate for drug development. Its interactions with biological targets can be studied to design new therapeutic agents.
Medicine
In medicine, the compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial activities. Its ability to interact with specific molecular targets makes it a promising candidate for drug discovery.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its stable tricyclic structure.
Mechanism of Action
The mechanism by which 7-[(2-chlorophenyl)methyl]-6-imino-11-methyl-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to various biological effects, depending on the target and the context of the interaction.
Comparison with Similar Compounds
Similar Compounds
7-[(2-chlorophenyl)methyl]-6-imino-11-methyl-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide: shares similarities with other tricyclic compounds such as imidazopyridines and quinolines, which also have fused ring structures and diverse biological activities.
Uniqueness
What sets this compound apart is its specific combination of functional groups and the triazatricyclic core, which confer unique chemical reactivity and biological activity
Properties
Molecular Formula |
C28H24ClN5O2 |
---|---|
Molecular Weight |
498.0 g/mol |
IUPAC Name |
7-[(2-chlorophenyl)methyl]-6-imino-11-methyl-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C28H24ClN5O2/c1-17-9-8-14-33-25(17)32-26-22(28(33)36)15-21(27(35)31-18(2)19-10-4-3-5-11-19)24(30)34(26)16-20-12-6-7-13-23(20)29/h3-15,18,30H,16H2,1-2H3,(H,31,35) |
InChI Key |
AXGVEKVTMNLRGB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CC4=CC=CC=C4Cl)C(=O)NC(C)C5=CC=CC=C5 |
Origin of Product |
United States |
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